醋酸镥(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .

科学研究应用

Lutetium(3+) acetate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

Biology and Medicine: Lutetium compounds, including lutetium(3+) acetate, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy. .

Industry: It is used in the production of specialty glasses, ceramics, and phosphors.

作用机制

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium(3+) acetate interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows Lutetium(3+) acetate to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by Lutetium(3+) acetate is the somatostatin signaling pathway. By binding to somatostatin receptors, Lutetium(3+) acetate can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Lutetium(3+) acetate’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lutetium(3+) acetate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . .

生化分析

Biochemical Properties

It is known that lutetium(3+) acetate can be prepared through neutralization, where a lutetium salt reacts with acetic acid to produce lutetium acetate and water .

Cellular Effects

Lutetium-177, a medically relevant radionuclide of lutetium, has been used in peptide receptor radionuclide therapy . This suggests that lutetium compounds, potentially including lutetium(3+) acetate, may have significant effects on cellular processes.

Molecular Mechanism

It is known that lutetium generally exhibits the +3 oxidation state in its compounds .

Temporal Effects in Laboratory Settings

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals .

Dosage Effects in Animal Models

A study on lutetium-177 showed that the animals had an initial drop in white blood cells starting 4 days post injection, which recovered after 21 days .

Metabolic Pathways

It is known that lutetium compounds are formed by the lanthanide metal lutetium (Lu) and lutetium generally exhibits the +3 oxidation state in these compounds .

Subcellular Localization

A study on a different protein showed that altering the subcellular localization resulted in varying biotransformation rates .

准备方法

Lutetium(3+) acetate can be synthesized through several methods:

Neutralization Reaction: This involves the reaction of a lutetium salt with acetic acid to produce lutetium acetate and water. For example[ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] [ \text{Lu}(\text{OH})_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Reaction with Gaseous Acetic Acid: Lutetium oxide can react with gaseous acetic acid or a 50% acetic acid solution to produce lutetium acetate.

化学反应分析

Lutetium(3+) acetate undergoes various chemical reactions, including:

Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride and ammonium acetate[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]

Reaction with Phosphoric Acid: This reaction produces lutetium phosphate and acetic acid[ \text{Lu}(\text{CH}_3\text{COO})_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ] These reactions typically occur under controlled conditions to ensure the desired products are formed.

相似化合物的比较

Lutetium(3+) acetate can be compared with other similar compounds, such as:

- Ytterbium(3+) acetate

- Thulium(3+) acetate

- Erbium(3+) acetate These compounds share similar chemical properties due to their position in the lanthanide series. lutetium(3+) acetate is unique in its applications, particularly in medical treatments involving lutetium-177, which is not as commonly used with other lanthanides .

Lutetium(3+) acetate stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.

属性

CAS 编号 |

18779-08-3 |

|---|---|

分子式 |

C2H4LuO2 |

分子量 |

235.02 g/mol |

IUPAC 名称 |

acetic acid;lutetium |

InChI |

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

WXHWNEZDKCJUFF-UHFFFAOYSA-N |

SMILES |

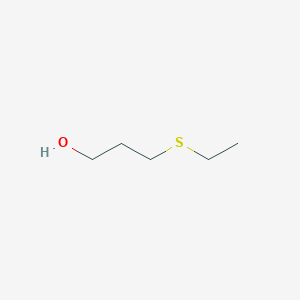

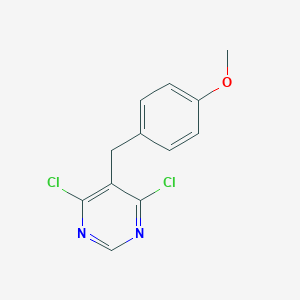

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] |

规范 SMILES |

CC(=O)O.[Lu] |

Key on ui other cas no. |

18779-08-3 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

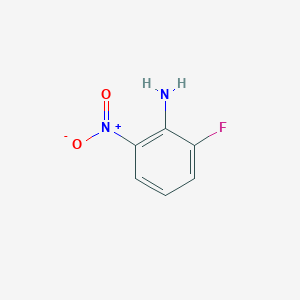

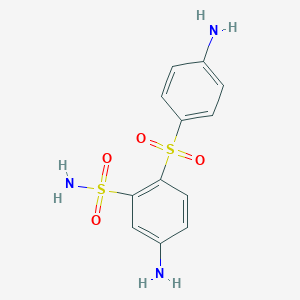

![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)